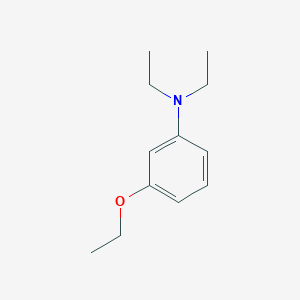![molecular formula C₁₈H₂₁N₃O₆ B042587 7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione CAS No. 64183-66-0](/img/structure/B42587.png)
7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione, also known as PQX-1,3-D, is a novel synthetic compound that has recently been studied for its potential applications in scientific research. This compound has been found to possess a range of properties, such as high solubility, low toxicity, and strong binding affinity for certain proteins, which make it an attractive option for use in laboratory experiments.
科学研究应用
7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione has been studied for its potential applications in scientific research. It has been found to possess a range of properties, such as high solubility, low toxicity, and strong binding affinity for certain proteins, which make it an attractive option for use in laboratory experiments. It has been used in a variety of scientific research applications, such as in the study of protein-protein interactions, enzyme inhibition, and drug delivery systems. It has also been used in the study of cancer cells and the development of novel therapeutic agents.
作用机制
The mechanism of action of 7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione is not yet fully understood. However, it is believed that the compound binds to certain proteins and enzymes, which in turn alters their activity and function. This binding is thought to be mediated by hydrogen bonding and hydrophobic interactions. It is also believed that the compound may interact with other molecules in the cell, such as DNA and RNA, which could affect gene expression and cellular processes.
Biochemical and Physiological Effects
7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione has been found to possess a range of biochemical and physiological effects. In laboratory experiments, it has been found to inhibit the activity of certain enzymes and proteins, which in turn can affect cellular processes. It has also been found to affect the expression of certain genes, which could lead to changes in the cell’s physiology. In addition, the compound has been found to have an anti-inflammatory effect, which could be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
The advantages of using 7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione for laboratory experiments include its high solubility, low toxicity, and strong binding affinity for certain proteins. These properties make it an attractive option for use in laboratory experiments. However, there are some limitations to using this compound. For example, its mechanism of action is not yet fully understood, which could lead to unexpected results. In addition, the compound may interact with other molecules in the cell, which could lead to unexpected effects.
未来方向
The potential future directions for 7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione include further research into its mechanism of action and its potential applications in the treatment of certain diseases. In addition, further research could be conducted into its potential use in the development of novel therapeutic agents. Finally, further research could be conducted into its potential use in drug delivery systems and the study of protein-protein interactions.
合成方法
7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione can be synthesized using a simple two-step process. The first step involves the condensation of dimethyl-5-hydroxy-pyrido[4,3-b]quinoxaline-1,3-dione with 2,3,4,5-tetrahydroxypentanal. This reaction is catalyzed by p-toluenesulfonic acid and produces the desired product in high yields. The second step involves the conversion of the product to the desired 7,8-dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione by the addition of dimethylformamide and sodium bicarbonate.
属性
IUPAC Name |
7,8-dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6/c1-8-3-10-11(4-9(8)2)21(6-13(23)17(26)14(24)7-22)12-5-15(25)20-18(27)16(12)19-10/h3-5,13-14,17,22-24,26H,6-7H2,1-2H3,(H,20,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSMAKSRHMDDGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=CC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20982713 |
Source


|
| Record name | 1-Deoxy-1-(3-hydroxy-7,8-dimethyl-1-oxopyrido[3,4-b]quinoxalin-5(1H)-yl)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20982713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Deazariboflavin | |
CAS RN |
64183-66-0 |
Source


|
| Record name | 1-Carba-1-deazariboflavin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064183660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Deoxy-1-(3-hydroxy-7,8-dimethyl-1-oxopyrido[3,4-b]quinoxalin-5(1H)-yl)pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20982713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














